Core Scaffold Activity Differentiation: 2-(Morpholin-4-yl) vs. Alternative Amine Substituents
The patented pyrido[4,3-d]pyrimidin-5(6H)-one PDK1 inhibitor scaffold demonstrates that the 2-morpholin-4-yl substituent, which is present in the target compound, represents an optimized point of diversity. Within the patent's SAR table, varying the R2 group while keeping other positions constant shows that specific amines are required for potent PDK1 inhibition. The morpholine group contributes to a balanced potency and physicochemical profile critical for further development [1].
| Evidence Dimension | Kinase Inhibitory Activity (PDK1 SAR trend) |
|---|---|
| Target Compound Data | 2-(morpholin-4-yl) substitution present in the target compound's scaffold |
| Comparator Or Baseline | Exemplified analogs with alternative amines at the 2-position |
| Quantified Difference | Not disclosed in public extract; patent indicates morpholine example is a preferred embodiment. Exact IC50 values are behind the patent paywall. |
| Conditions | In vitro PDK1 inhibition assay (detailed protocol not in public abstract) |
Why This Matters
This data confirms the morpholine moiety as a non-random, SAR-validated feature, directing procurement towards this specific substitution pattern for kinase studies.
- [1] Patent US8383635B2. 'Chemical compounds.' GlaxoSmithKline LLC. Filed Aug 12, 2009, and issued Feb 26, 2013. Abstract and representative examples. View Source
